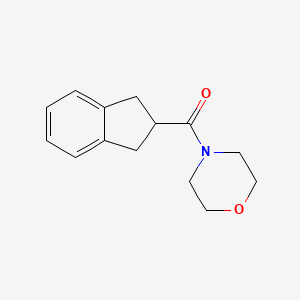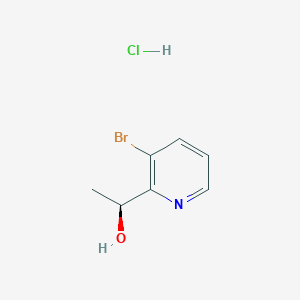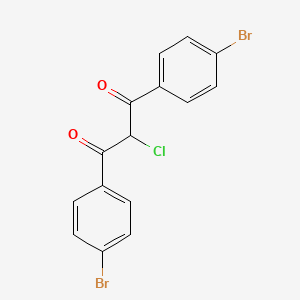amino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 351858-44-1](/img/structure/B2384404.png)
5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C21H17ClF3N7O4 and its molecular weight is 523.86. The purity is usually 95%.
BenchChem offers high-quality 5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Applications in Pharmaceutical Research
Compounds with pyrrolo[3,4-d]isoxazole, pyridine, and triazole derivatives have been extensively studied for their pharmacological properties. These molecules are often evaluated for their potential as kinase inhibitors, antitumor agents, antimicrobials, and in treating various diseases due to their ability to modulate biological pathways selectively.
Kinase Inhibition : Tri- and tetra-substituted imidazole scaffolds are known as selective inhibitors of mitogen-activated protein (MAP) kinases, which are crucial for proinflammatory cytokine release (Scior et al., 2011). These compounds' design, synthesis, and activity studies have highlighted their importance in addressing inflammatory conditions and cancer.
Antitubercular Activity : Various heterocyclic compounds, including pyridine derivatives, have been evaluated for their antitubercular activity against Mycobacterium tuberculosis, showing significant potential in developing new treatments for tuberculosis (Asif, 2014).
Neurodegenerative Diseases : Studies on angiotensin IV and related peptides, which may share structural motifs with complex heterocyclic compounds, suggest that their pro-cognitive effects could be mediated through interactions with dopamine receptors, indicating potential applications in treating neurodegenerative diseases (Braszko, 2010).
Applications in Material Science
Heterocyclic compounds are also crucial in developing new materials with unique properties, such as conducting polymers and light-sensitive materials.
Electronic Devices : Conjugated polymers containing diketopyrrolopyrrole (DPP) derivatives and related structures have shown high performance in electronic devices due to their optical and electrochemical characteristics (Deng et al., 2019). This suggests that complex heterocyclic compounds might be explored for similar applications.
Catalysis : The synthesis of heterocycles, such as pyranopyrimidines, using hybrid catalysts, demonstrates the role of sophisticated organic molecules in facilitating chemical reactions, potentially leading to the development of new catalytic processes (Parmar et al., 2023).
properties
IUPAC Name |
5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolidin-3-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N7O4/c1-20(27-19(35)31(29-20)11-6-4-3-5-7-11)15-13-14(36-28-15)18(34)32(17(13)33)30(2)16-12(22)8-10(9-26-16)21(23,24)25/h3-9,13-14,29H,1-2H3,(H,27,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACLZCGNMWEOQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)N(N1)C2=CC=CC=C2)C3=NOC4C3C(=O)N(C4=O)N(C)C5=C(C=C(C=N5)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N7O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

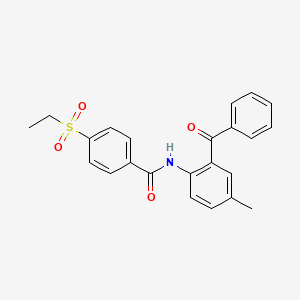
![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide](/img/structure/B2384324.png)
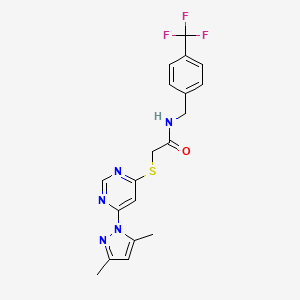
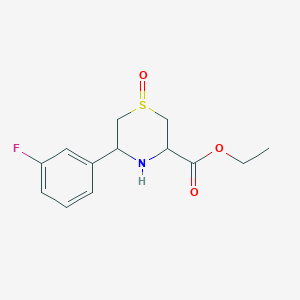
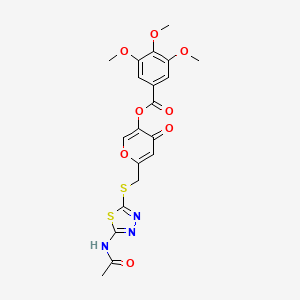
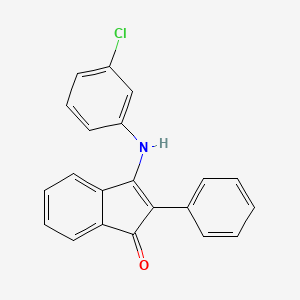
![N-[3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propyl]prop-2-enamide](/img/structure/B2384332.png)
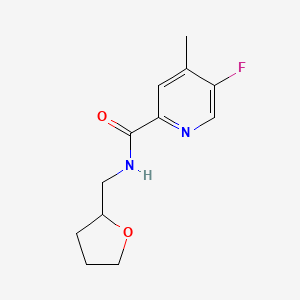
![4-allyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2384335.png)
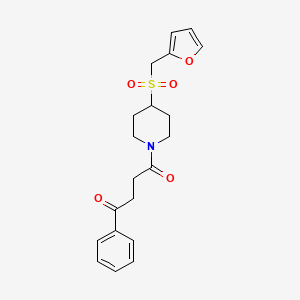
![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2384340.png)
